1-Methyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide hydrochloride 1-Methyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13568231
InChI: InChI=1S/C14H21N3O/c1-16-7-10-3-5-11(6-4-10)12-8-17(2)9-13(12)14(15)18/h3-6,12-13,16H,7-9H2,1-2H3,(H2,15,18)/t12-,13+/m0/s1
SMILES: CNCC1=CC=C(C=C1)C2CN(CC2C(=O)N)C
Molecular Formula: C14H21N3O
Molecular Weight: 247.34 g/mol

1-Methyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide hydrochloride

CAS No.:

Cat. No.: VC13568231

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide hydrochloride -

Specification

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
IUPAC Name (3S,4R)-1-methyl-4-[4-(methylaminomethyl)phenyl]pyrrolidine-3-carboxamide
Standard InChI InChI=1S/C14H21N3O/c1-16-7-10-3-5-11(6-4-10)12-8-17(2)9-13(12)14(15)18/h3-6,12-13,16H,7-9H2,1-2H3,(H2,15,18)/t12-,13+/m0/s1
Standard InChI Key MPWGXPVQBFYWMG-QWHCGFSZSA-N
Isomeric SMILES CNCC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2C(=O)N)C
SMILES CNCC1=CC=C(C=C1)C2CN(CC2C(=O)N)C
Canonical SMILES CNCC1=CC=C(C=C1)C2CN(CC2C(=O)N)C

Introduction

Chemical Identity and Structural Characteristics

1-Methyl-4-{4-[(methylamino)methyl]phenyl}pyrrolidine-3-carboxamide hydrochloride is a secondary amine salt characterized by a pyrrolidine core substituted with a methyl group, a carboxamide moiety, and a 4-[(methylamino)methyl]phenyl group. The hydrochloride salt enhances its solubility and stability, a common modification in pharmaceutical chemistry .

Molecular Formula and Weight

The molecular formula is inferred as C15H22N3O2·HCl, yielding a molecular weight of approximately 315.8 g/mol. This estimation aligns with related pyrrolidine-carboxamide derivatives, such as methyl 4-phenylpyrrolidine-3-carboxylate (C12H15NO2, MW 205.25 g/mol) and more complex analogs like (3R,4R)-1-methylcarbamoylmethyl-pyrrolidine-3,4-dicarboxylic acid derivatives (MW 526.0 g/mol) .

Structural Features and Stereochemistry

The pyrrolidine ring adopts a non-planar conformation, with substituents influencing its stereoelectronic properties. The 3-carboxamide group and 4-aryl substitution pattern are critical for molecular interactions, as seen in pharmacologically active pyrrolidine derivatives . The methylamino-methylphenyl side chain introduces basicity and potential for hydrogen bonding, akin to VLA-4 antagonists described in medicinal chemistry literature .

Synthesis and Analytical Data

Synthetic Routes

The synthesis of pyrrolidine-carboxamide derivatives typically involves multi-step sequences, including reductive amination, coupling reactions, and salt formation. A representative pathway, adapted from procedures for related compounds , includes:

  • Reductive Amination: Condensation of 4-nitrobenzaldehyde with methylamine, followed by reduction using NaBH4 to yield 4-[(methylamino)methyl]phenyl intermediates.

  • Pyrrolidine Functionalization: Coupling of the aryl intermediate with a pyrrolidine-3-carboxylic acid derivative using HATU/DIPEA in DMF, as demonstrated in general amide bond formation protocols .

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, enhancing crystallinity and bioavailability .

Analytical Characterization

Key spectroscopic data for analogous compounds include:

  • 1H NMR: Peaks between δ 2.3–3.8 ppm (pyrrolidine CH2 and CH groups), δ 6.8–7.6 ppm (aromatic protons), and δ 8.1–8.2 ppm (amide NH) .

  • LC-MS: Molecular ion peaks consistent with [M+H]+ or [M+Na]+ adducts, as observed in compounds like tert-butyl 4-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate (m/z 280) .

Pharmacological Profile and Mechanisms

Biological Activity

While direct studies on this compound are scarce, structurally related pyrrolidine derivatives exhibit diverse pharmacological activities:

  • Antitumor Effects: Substituted 4-quinolinecarboxylic acids demonstrate activity against L1210 leukemia and B16 melanoma .

  • VLA-4 Antagonism: Analogous compounds with aryl-pyrrolidine scaffolds inhibit VLA-4 integrin, a target in inflammatory diseases .

  • Enzyme Modulation: Carboxamide groups often interact with proteases or kinases, suggesting potential applications in metabolic disorders .

Structure-Activity Relationships (SAR)

  • The pyrrolidine ring rigidity influences receptor binding affinity, as seen in VLA-4 antagonists .

  • Substituents at the 3-position: Carboxamide groups enhance solubility and target engagement, critical for oral bioavailability .

  • Aryl side chains: The 4-[(methylamino)methyl]phenyl group may facilitate interactions with hydrophobic binding pockets, analogous to biphenyl derivatives in anticancer agents .

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